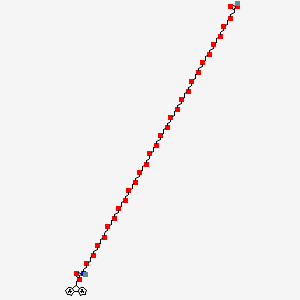

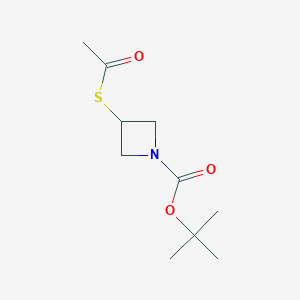

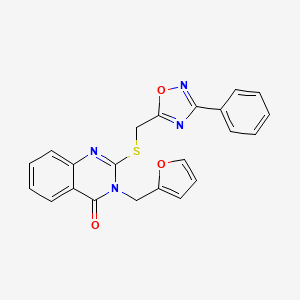

![molecular formula C8H10N4 B2705444 1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine CAS No. 900641-16-9](/img/structure/B2705444.png)

1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine is a chemical compound with the IUPAC name this compound . It has a molecular weight of 162.19 .

Synthesis Analysis

A mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed . This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives .Molecular Structure Analysis

The molecular structure of this compound was analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo[4,3-a]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds with a R 22 (8) graph .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 162.19 . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .科学的研究の応用

Synthesis and Chemical Properties

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy using phenyliodine bis(trifluoroacetate) facilitates the metal-free oxidative N-N bond formation, leading to the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines. This method features short reaction times and high yields (Zheng et al., 2014).

Iodine(III)-Mediated Synthesis of Triazolo[4,3-a]pyridines : An iodine(III)-mediated approach offers an efficient route to synthesize triazolo[4,3-a]pyridines, showcasing their potential as potent antimicrobial agents (Prakash et al., 2011).

Structural and Optical Properties : The structural and spectroscopic properties of triazolopyridine derivative (1,2,4-triazolo[4,3-a]pyridin-3-amine) have been characterized, including FTIR and FT-Raman spectra, revealing its unique electronic and intermolecular interactional characteristics (Dymińska et al., 2022).

X-ray Structure and Synthesis Using N-Chlorosuccinimide : The use of N-chlorosuccinimide in oxidative cyclization offers a new method for synthesizing triazolopyridines, with detailed structural characterization through X-ray diffraction (El-Kurdi et al., 2021).

Biological and Pharmacological Applications

Antimicrobial and Herbicidal Properties : Synthesized triazolo[4,3-a]pyridines exhibit notable antimicrobial activities, and certain compounds within this class have demonstrated high herbicidal activity (Liu et al., 2015).

Inhibition of Hypoxia-Inducible Factor Prolylhydroxylase Domain-1 (PHD-1) : Some 1,2,4-triazolo[1,5-a]pyridines have been identified as potent inhibitors of PHD-1, an enzyme related to hypoxia-inducible factors, with a novel binding mode involving a monodentate interaction (Ahmed et al., 2017).

Potential for Coordination Compounds in Medicinal Applications : Research has shown that 1,2,4-triazolo[1,5-a]pyrimidines, a related class, are promising for developing coordination compounds with interesting structural chemistry and potential therapeutic properties, including anticancer, antiparasitic, and antibacterial prodrugs (Łakomska & Fandzloch, 2016).

Antioxidant Activity and Preclinical Toxicity Study : [1,2,4]triazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for antioxidant properties and potential toxicity, showing promising results in preclinical diagnostic methods (Smolsky et al., 2022).

Coronary Vasodilating and Antihypertensive Activities : Certain 1,2,4-triazolo[1,5-a]pyrimidines have demonstrated significant coronary vasodilating and antihypertensive activities, suggesting their potential as cardiovascular agents (Sato et al., 1980).

Safety and Hazards

作用機序

Target of Action

Similar triazolopyridine derivatives have been recognized as inhibitors of various enzymes and receptors, such as adenosine receptors .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the biological activity of the target .

Biochemical Pathways

Related compounds have been found to impact various biochemical pathways, resulting in a range of downstream effects .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antifungal, insecticidal, antibacterial, and anticonvulsant effects .

生化学分析

Biochemical Properties

Triazolopyridine derivatives, to which this compound belongs, have been recognized for their interactions with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the derivative.

Cellular Effects

Other triazolopyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

特性

IUPAC Name |

1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h2-6H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWYAIRHWCMQNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C2N1C=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

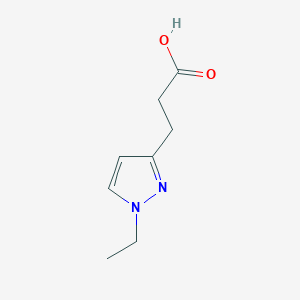

![6-(Tert-butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2705362.png)

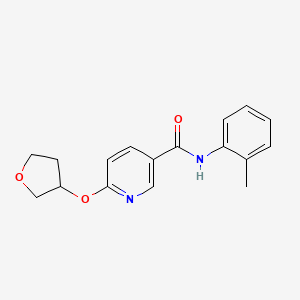

![(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2705368.png)

![N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2705371.png)

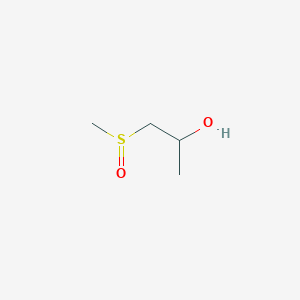

![2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid](/img/structure/B2705376.png)

![N-(3-(dimethylamino)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2705379.png)